molecular formula C18H22O B12616934 1-(4-Benzylphenyl)pentan-1-OL CAS No. 1003707-00-3

1-(4-Benzylphenyl)pentan-1-OL

Cat. No.: B12616934
CAS No.: 1003707-00-3
M. Wt: 254.4 g/mol
InChI Key: YCVJJGITBVPVTQ-UHFFFAOYSA-N
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Description

1-(4-Benzylphenyl)pentan-1-OL is an organic compound with the chemical formula C18H22O. It is classified as a primary alcohol due to the presence of a hydroxyl group (-OH) attached to a primary carbon atom. This compound is known for its unique structure, which includes a benzyl group attached to a phenyl ring, further connected to a pentanol chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Benzylphenyl)pentan-1-OL can be synthesized through various organic reactions. One common method involves the reduction of 1-(4-Benzylphenyl)pentan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agents .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce the corresponding ketone to the alcohol. This process is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylphenyl)pentan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

Scientific Research Applications

1-(4-Benzylphenyl)pentan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Benzylphenyl)pentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl and phenyl groups can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Benzylphenyl)pentan-1-OL is unique due to its combination of a benzyl group, a phenyl ring, and a pentanol chain. This structure provides distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

1-(4-Benzylphenyl)pentan-1-OL, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pentanol backbone substituted with a benzyl and a phenyl group. The presence of the hydroxyl (-OH) functional group is crucial for its biological activity, allowing for interactions with various biological molecules.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds due to the hydroxyl group. This property enables it to interact with proteins and enzymes, influencing their structure and function. Additionally, the hydrophobic nature of the benzyl and phenyl groups allows for interaction with lipid membranes, which may enhance its bioactivity.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting effective bactericidal action.
  • Anti-inflammatory Study :
    In an experimental model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating a potential therapeutic role in inflammatory diseases.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialSignificant inhibition against E. coli and S. aureus
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels

Properties

CAS No.

1003707-00-3

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

1-(4-benzylphenyl)pentan-1-ol

InChI

InChI=1S/C18H22O/c1-2-3-9-18(19)17-12-10-16(11-13-17)14-15-7-5-4-6-8-15/h4-8,10-13,18-19H,2-3,9,14H2,1H3

InChI Key

YCVJJGITBVPVTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)CC2=CC=CC=C2)O

Origin of Product

United States

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